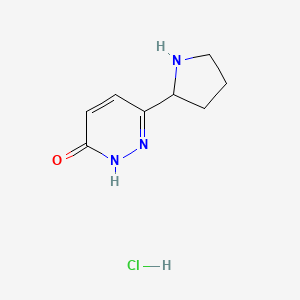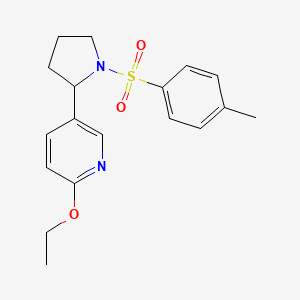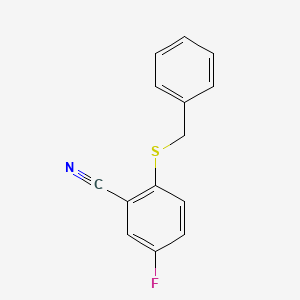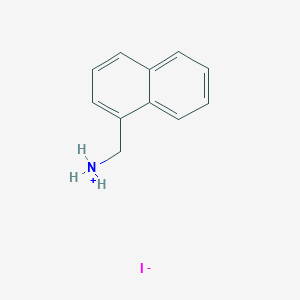![molecular formula C26H30N2O8 B11823816 5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-(](/img/structure/B11823816.png)
5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-(
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2-: is a complex heterocyclic compound known for its diverse biological activities. This compound is part of a broader class of indole derivatives, which are known for their significant pharmacological properties .
Métodos De Preparación
The synthesis of 5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2- involves multiple steps. One common method includes the Fischer-indole synthesis followed by intramolecular esterification . The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the indole ring and subsequent cyclization to form the pyranoquinolizinone structure. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole or pyranoquinolizinone rings.
Aplicaciones Científicas De Investigación
5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2- has numerous applications in scientific research. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology and medicine, it has shown potential as an anticancer and antiviral agent due to its ability to inhibit topoisomerase I and various kinases . Additionally, it has applications in the development of new pharmaceuticals and as a tool for studying biological pathways.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets such as topoisomerase I and various kinases . By inhibiting these enzymes, the compound can interfere with DNA replication and cell division, leading to its anticancer and antiviral effects. The specific pathways involved may vary depending on the biological context and the specific target enzymes.
Comparación Con Compuestos Similares
Similar compounds to 5H-Indolo[2,3-a]pyrano[3,4-g]quinolizin-5-one, 1-ethenyl-2- include other indole derivatives and pyranoquinolizinones . These compounds share similar structural features and biological activities but may differ in their specific pharmacological properties and mechanisms of action. For example, indolo[2,3-c]coumarins and pyrazolo-fused pyranoindolones are structurally related and have been studied for their anticancer and antiviral activities .
Propiedades
Fórmula molecular |
C26H30N2O8 |
|---|---|
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
(1S,18S,19R,20S)-19-ethenyl-18-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15-pentaen-14-one |
InChI |
InChI=1S/C26H30N2O8/c1-2-12-15-9-18-20-14(13-5-3-4-6-17(13)27-20)7-8-28(18)24(33)16(15)11-34-25(12)36-26-23(32)22(31)21(30)19(10-29)35-26/h2-6,11-12,15,18-19,21-23,25-27,29-32H,1,7-10H2/t12-,15+,18+,19+,21+,22-,23+,25+,26-/m1/s1 |
Clave InChI |
LBRPLJCNRZUXLS-BZFWDVQSSA-N |
SMILES isomérico |
C=C[C@@H]1[C@@H]2C[C@H]3C4=C(CCN3C(=O)C2=CO[C@H]1O[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)C6=CC=CC=C6N4 |
SMILES canónico |
C=CC1C2CC3C4=C(CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B11823740.png)
![6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B11823747.png)


![3-[2-(difluoromethoxy)phenyl]but-2-enoic acid](/img/structure/B11823770.png)
![7-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11823778.png)




![5-({5-[6-(4-Acetylpiperazin-1-yl)-3-nitropyridin-2-yl]-2-fluorophenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11823793.png)


